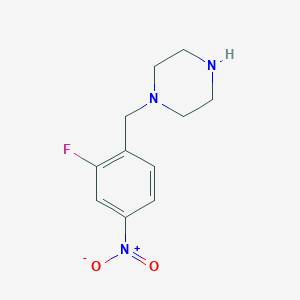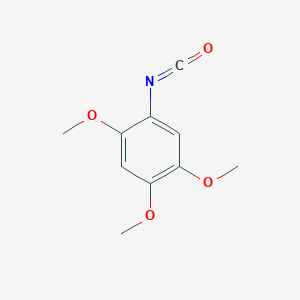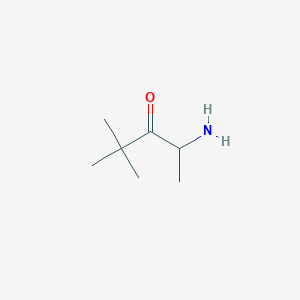
4-(2-Bromopyridin-3-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromopyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of pyridine derivatives It consists of a butan-1-amine chain attached to a brominated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopyridin-3-yl)butan-1-amine typically involves the bromination of pyridine derivatives followed by the introduction of the butan-1-amine chain. One common method involves the reaction of 2-bromopyridine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
化学反应分析
Types of Reactions
4-(2-Bromopyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include de-brominated pyridine derivatives.
科学研究应用
4-(2-Bromopyridin-3-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate the function of various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Bromopyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
4-(2-Chloropyridin-3-yl)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropyridin-3-yl)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
4-(2-Iodopyridin-3-yl)butan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-Bromopyridin-3-yl)butan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
4-(2-bromopyridin-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c10-9-8(4-1-2-6-11)5-3-7-12-9/h3,5,7H,1-2,4,6,11H2 |
InChI 键 |
TVJFMHMFFATHPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Br)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















